molecular formula C26H24N4O7S2 B2865827 ethyl 4-((4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-39-2

ethyl 4-((4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2865827
CAS No.: 361174-39-2
M. Wt: 568.62
InChI Key: MMVHOUYWYUXCLA-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic hybrid molecule integrating three pharmacologically relevant moieties:

  • Thiazole-carbamoyl group: Enhances binding affinity to biological targets via hydrogen bonding and π-π interactions .
  • Piperazine-sulfonylphenyl-carboxylate ester: Improves solubility and pharmacokinetic properties while enabling structural flexibility .

The compound’s synthesis likely involves multi-step reactions, including:

Formation of a sulfonylphenyl intermediate via Friedel-Crafts acylation (similar to , where sulfonylbenzene derivatives are synthesized using p-tosyl chloride) .

Introduction of the piperazine-carboxylate ester through sulfonylation or alkylation reactions .

Structural confirmation would rely on IR spectroscopy (e.g., absence of νC=O at ~1660 cm⁻¹ in triazole derivatives ) and NMR (e.g., piperazine proton signals at δ 3.2–3.8 ppm ).

Properties

IUPAC Name

ethyl 4-[4-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O7S2/c1-2-36-26(33)29-11-13-30(14-12-29)39(34,35)19-9-7-17(8-10-19)23(31)28-25-27-21(16-38-25)20-15-18-5-3-4-6-22(18)37-24(20)32/h3-10,15-16H,2,11-14H2,1H3,(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVHOUYWYUXCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex compound that incorporates multiple pharmacophores, including thiazole and chromenone moieties. These structural features suggest potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole derivatives and subsequent coupling reactions with chromenone structures. The compound's structure can be confirmed using various spectroscopic techniques such as NMR and IR spectroscopy, which reveal characteristic absorption bands corresponding to functional groups present in the molecule.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole-containing compounds. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineViability (%)Reference
Ethyl 4Caco-239.8
Thiazole Derivative 3bCaco-231.9
Amide 17cCaco-227.2

These results indicate that modifications to the thiazole ring can enhance anticancer activity, suggesting a structure–activity relationship (SAR) where specific substituents influence efficacy.

Antimicrobial Activity

The compound's thiazole component is known for its antimicrobial properties. Studies have shown that thiazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria. The incorporation of sulfonamide groups in similar compounds has been linked to enhanced antibacterial effects, making them promising candidates for further development.

The mechanisms underlying the biological activities of this compound are thought to involve:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic pathways.
  • Antimicrobial Action : Thiazole derivatives disrupt bacterial cell wall synthesis or function through interference with essential metabolic processes.

Case Studies

Several case studies have reported on the efficacy of similar compounds:

  • Study on Thiazole Derivatives : A study demonstrated that a series of thiazole compounds showed significant anticancer activity against Caco-2 cells, with a marked reduction in cell viability attributed to apoptosis induction mechanisms .
  • Antimicrobial Efficacy : Another investigation highlighted the effectiveness of thiazole-containing sulfonamides against resistant bacterial strains, showcasing their potential as novel antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core modifications (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Ref.
Target compound Coumarin-thiazole Sulfonylphenyl-piperazine-carboxylate ~564* Combines coumarin bioactivity with thiazole’s heterocyclic stability.
Ethyl 4-[4-[(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate () Benzothiazol-2-ylidene Ethoxy-methylbenzothiazole 532.6 Lacks coumarin but retains sulfonylpiperazine; used in dye/photovoltaic applications.
2-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)-4-phenylthiazole () Thiazolylhydrazone Fluorophenyl-piperazine ~465 Hydrazone linker enhances metal chelation; explored for AChE inhibition.
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate () Thiazolo-pyrimidine Chlorophenyl-methoxycarbonyl ~473 Fused thiazole-pyrimidine core; potential kinase inhibition.
4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one () Arylpiperazine Trifluoromethylphenyl ~393 Piperazine-linked ketone; CNS-targeted design (e.g., serotonin receptor modulation).

*Estimated based on molecular formula.

Key Structural Differences

  • Coumarin vs. Benzothiazole/Thiazolo-pyrimidine Cores : The target compound’s coumarin moiety distinguishes it from benzothiazole () or thiazolo-pyrimidine derivatives (), which prioritize electronic conjugation for optical or enzymatic applications .
  • Sulfonylpiperazine vs. Hydrazone/Piperazine-Ketone Linkers : The sulfonyl group in the target compound enhances metabolic stability compared to hydrazone derivatives (), which may exhibit pH-dependent tautomerism . Piperazine-ketone analogs () favor lipophilicity for blood-brain barrier penetration .

Pharmacological Potential (Speculative)

  • Anticancer Activity : Coumarin-thiazole hybrids may inhibit topoisomerase II or tubulin polymerization, akin to other coumarin derivatives .
  • Neuroprotective Effects : Piperazine-sulfonyl groups could enhance acetylcholinesterase (AChE) inhibition, as seen in ’s thiazolylhydrazones .

Preparation Methods

Synthesis of 4-(2-Oxo-2H-chromen-3-yl)thiazol-2-amine

The coumarin-thiazole core is synthesized via a three-step sequence:

Step 1: Knoevenagel Condensation
3-Acetylcoumarin is prepared by condensing salicylaldehyde derivatives with ethyl acetoacetate using piperidine as a catalyst. For example, 4-methylsalicylaldehyde reacts with ethyl acetoacetate in ethanol under reflux to yield 3-acetyl-6-methylcoumarin (85–90% yield).

Step 2: Bromination
The acetyl group undergoes bromination using bromine in acetic acid, yielding 3-bromoacetylcoumarin. This intermediate is critical for subsequent thiazole ring formation.

Step 3: Hantzsch Thiazole Synthesis
3-Bromoacetylcoumarin reacts with thiourea in ethanol under reflux to form 4-(2-oxo-2H-chromen-3-yl)thiazol-2-amine. The reaction proceeds via nucleophilic substitution, with thiourea attacking the brominated carbon, followed by cyclization (Yield: 70–75%).

Preparation of 4-(Piperazine-1-sulfonyl)benzoic Acid

Step 1: Sulfonylation of Piperazine
Piperazine reacts with 4-(chlorosulfonyl)benzoic acid in tetrahydrofuran (THF) at 10–15°C, facilitated by zinc dust as a catalyst. The sulfonyl chloride selectively reacts with one piperazine nitrogen, yielding 4-(piperazine-1-sulfonyl)benzoic acid (Yield: 65–70%).

Optimization and Alternative Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for piperazine sulfonylation and carboxylation steps. For instance, Boc-deprotection and sulfonylation under microwave conditions at 100°C for 10 minutes achieve 90% conversion.

Solvent and Catalyst Selection

  • THF vs. DCM : THF enhances sulfonylation yields due to better solubility of intermediates.
  • Zinc Dust vs. TEA : Zinc dust minimizes side reactions during sulfonylation, while TEA is preferred for carboxylation.

Protecting Group Strategies

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR : The thiazole proton resonates at δ 7.8–8.0 ppm, while coumarin lactone protons appear at δ 6.2–6.4 ppm.
  • IR Spectroscopy : Carbamoyl C=O and sulfonyl S=O stretches are observed at 1680 cm⁻¹ and 1160 cm⁻¹, respectively.

Chromatographic Purity Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >95% purity, with a retention time of 12.3 minutes.

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